molecular formula C18H26ClNO2 B12735542 Quinaldine, 4,7-dibutoxy-, hydrochloride CAS No. 93901-77-0

Quinaldine, 4,7-dibutoxy-, hydrochloride

Cat. No.: B12735542
CAS No.: 93901-77-0
M. Wt: 323.9 g/mol
InChI Key: OCLZQCGJPGIBJD-UHFFFAOYSA-N
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Description

Quinaldine, 4,7-dibutoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of Quinaldine, 4,7-dibutoxy- is a salt that enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of Quinaldine, 4,7-dibutoxy-, hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Quinaldine, 4,7-dibutoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Hydrogenation of the compound can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Quinaldine, 4,7-dibutoxy-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinaldine, 4,7-dibutoxy-, hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it useful in anti-cancer and anti-microbial therapies.

Comparison with Similar Compounds

Quinaldine, 4,7-dibutoxy-, hydrochloride can be compared with other quinoline derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

93901-77-0

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

4,7-dibutoxy-2-methylquinoline;hydrochloride

InChI

InChI=1S/C18H25NO2.ClH/c1-4-6-10-20-15-8-9-16-17(13-15)19-14(3)12-18(16)21-11-7-5-2;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H

InChI Key

OCLZQCGJPGIBJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=NC(=CC(=C2C=C1)OCCCC)C.Cl

Origin of Product

United States

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